2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile
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Overview
Description
Synthesis Analysis
Synthesis of diazepane-based compounds, including those similar to the target compound, often involves multicomponent reactions and subsequent intramolecular cyclization. For instance, Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems via a Ugi multicomponent reaction followed by Mitsunobu cyclization, achieving high yields (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Another method involves the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).
Molecular Structure Analysis
Studies on zinc and platinum complexes of related diazafluorenones provide insight into the molecular structure and coordination behavior of such compounds. Maguire et al. (2009) described the coordination of diazafluoren-9-one with zinc, leading to complexes where the metal-nitrogen distances vary significantly, indicating the complex molecular geometry these compounds can exhibit (Maguire, Seward, Baljak, Reumann, Ortin, Banide, Nikitin, Müller‐Bunz, & McGlinchey, 2009).
Chemical Reactions and Properties
The chemical behavior of diazepane derivatives can be quite diverse. For instance, Tanaka et al. (2007) synthesized a series of 1,4-diazepane-2,5-diones as chymase inhibitors, demonstrating the functionalization and chemical reactivity of such frameworks (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Banfi et al. (2007) described a method for synthesizing diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, which could be relevant to synthesizing compounds similar to the one (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Biological and Medicinal Properties
- Tanaka et al. (2007) explored 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as inhibitors for human chymase, indicating potential medicinal applications for similar structures (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Antimicrobial Evaluation
- A 2019 study synthesized compounds with quinoline clubbed with sulfonamide moiety, which were then evaluated for antimicrobial activity. This indicates potential applications of similar compounds in antimicrobial therapies (2019).
Synthesis and Docking Studies
- Velusamy et al. (2015) reported the synthesis and docking studies of 1,4-diazepan-5-one derivatives, providing insights into the molecular structure and potential interactions of similar compounds (Velusamy, Sreenivasan, Kandasamy, Subbu, Paramasivam, & Mondikalipudur Nanjappagounder, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-13-10-14(2)23-19(16(13)12-22)24-6-3-7-25(9-8-24)28(26,27)18-5-4-15(20)11-17(18)21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSBWXNNYBNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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